Phenol, 3-(4-aminophenoxy)-
Description
Overview and Research Significance within Organic and Polymer Chemistry
Phenol (B47542), 3-(4-aminophenoxy)- is a trifunctional molecule, meaning it possesses three distinct reactive sites: a hydroxyl (-OH) group, an amino (-NH2) group, and a diphenyl ether framework. This unique structure makes it a highly versatile building block, or monomer, in the synthesis of high-performance polymers.
Its most significant application is in the creation of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jp The ether linkage within the monomer's backbone imparts flexibility to the resulting polymer chain. tandfonline.com This flexibility, combined with the bulky nature of the phenyl groups, disrupts the close packing of polymer chains, leading to amorphous materials with enhanced solubility in organic solvents. tandfonline.com This improved processability is a crucial advantage for industrial applications.
The amino and hydroxyl groups are key to its function in polymerization. The amino group readily reacts with dianhydrides to form a poly(amic acid) precursor, which is then converted into a stable polyimide through a process called imidization. titech.ac.jp The hydroxyl group offers a site for further chemical modification or cross-linking, allowing for the fine-tuning of the final polymer's properties.
Contextualization within Phenoxy-Aniline Derivative Chemistry
Phenol, 3-(4-aminophenoxy)- belongs to the broader class of phenoxy-aniline derivatives. These compounds are characterized by an aniline (B41778) group (an amino group attached to a benzene (B151609) ring) linked to another phenyl group via an ether bond. This structural motif is the foundation for a wide array of molecules with applications ranging from pharmaceuticals to materials science. asianpubs.orgiucr.org
Phenoxy-anilines are valued as intermediates in organic synthesis. iucr.org The specific arrangement of the amino, hydroxyl, and ether groups in Phenol, 3-(4-aminophenoxy)- distinguishes it from other derivatives like 4-phenoxyaniline (B93406) or 2-phenoxyaniline. sigmaaldrich.com For instance, the presence of the hydroxyl group provides an additional reactive site not found in simple phenoxyanilines, expanding its synthetic utility.
The synthesis of Phenol, 3-(4-aminophenoxy)- can be achieved through methods such as the reaction of p-fluoronitrobenzene with resorcinol (B1680541), followed by the reduction of the nitro group to an amine. researchgate.net This process highlights the chemical strategies used to construct these complex aromatic ethers.
Current Research Landscape and Future Directions for Phenol, 3-(4-aminophenoxy)-
Current research continues to explore the potential of Phenol, 3-(4-aminophenoxy)- and related structures in creating advanced materials. Scientists are designing and synthesizing novel polyimides and other polymers using this monomer to achieve specific properties like low dielectric constants and low birefringence, which are highly desirable for applications in microelectronics and optical devices. researchgate.net
Future research is likely to focus on several key areas:
Novel Polymer Architectures: The development of new polymerization techniques and the combination of Phenol, 3-(4-aminophenoxy)- with other innovative monomers could lead to polymers with unprecedented properties.
Functional Materials: The reactive hydroxyl group can be used to attach various functional moieties, opening up possibilities for creating materials for sensors, membranes for specific separations, or biocompatible materials for medical applications.
Sustainable Synthesis: As with many chemical manufacturing processes, a future direction will be the development of more environmentally friendly and efficient synthetic routes to produce Phenol, 3-(4-aminophenoxy)-.
The versatility and unique combination of functional groups in Phenol, 3-(4-aminophenoxy)- ensure its continued importance as a valuable tool for chemists and materials scientists working at the forefront of innovation.
Chemical Compound Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(4-aminophenoxy)phenol | researchgate.net |
| Molecular Formula | C12H11NO2 | nih.gov |
| Molecular Weight | 201.22 g/mol | nih.gov |
| CAS Number | 13141-69-6 | - |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGBOYTSHVJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392099 | |
| Record name | Phenol, 3-(4-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104294-22-6 | |
| Record name | Phenol, 3-(4-aminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Phenol, 3 4 Aminophenoxy
Strategies and Reaction Pathways for Targeted Synthesis
The targeted synthesis of Phenol (B47542), 3-(4-aminophenoxy)- is primarily achieved through a well-defined multi-step process that strategically builds the molecule by forming the ether bond first, followed by the generation of the amine group. mdpi.comresearchgate.net This approach allows for the use of robust and high-yielding reactions while managing the reactivity of the different functional groups involved.
Nucleophilic Aromatic Substitution Approaches to Phenol Ether Linkage
The formation of the central phenol ether linkage is a critical step in the synthesis, commonly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comlibretexts.org This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. libretexts.org
In a typical synthesis of Phenol, 3-(4-aminophenoxy)-, resorcinol (B1680541) is treated with a base, such as sodium hydroxide (B78521) (NaOH), to deprotonate one of its hydroxyl groups, forming a more potent phenoxide nucleophile. mdpi.comresearchgate.net This nucleophile then attacks an electron-deficient aryl halide, such as p-fluoronitrobenzene. The nitro group (-NO₂) on the p-fluoronitrobenzene ring acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack and facilitating the displacement of the fluoride (B91410) ion. mdpi.comlibretexts.org This reaction results in the formation of a stable intermediate, 3-(4-nitrophenoxy)phenol, effectively creating the desired ether bond. mdpi.comresearchgate.net The generally accepted mechanism for this type of reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Catalytic Hydrogenation for Selective Amine Moiety Formation
With the ether linkage established, the subsequent key transformation is the selective reduction of the nitro group on the intermediate, 3-(4-nitrophenoxy)phenol, to form the primary amine moiety. mdpi.comresearchgate.net Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency and selectivity. researchgate.netresearchgate.net
The process involves reacting the nitro-substituted intermediate with hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.comresearchgate.net Palladium on activated carbon (Pd/C) is a commonly used catalyst for this purpose. mdpi.comunive.it The reaction is typically carried out in a suitable solvent, such as methanol, under a hydrogen atmosphere. mdpi.comresearchgate.net This method is highly chemoselective, meaning it reduces the nitro group to an amine without affecting the aromatic rings or the hydroxyl group present in the molecule. researchgate.net Alternative reducing systems, such as hydrazine (B178648) hydrate (B1144303) with a catalyst or iron in the presence of ammonium (B1175870) chloride, are also employed in similar syntheses for converting nitroarenes to anilines. researchgate.netmdpi.com
Multi-Step Synthesis Design and Optimized Reaction Sequences
Step 1: Ether Formation (SNAr): The reaction between resorcinol and p-fluoronitrobenzene under basic conditions yields the nitro-intermediate, 3-(4-nitrophenoxy)phenol. mdpi.comresearchgate.netStep 2: Amine Formation (Reduction): The subsequent catalytic hydrogenation of the nitro-intermediate selectively reduces the nitro group to an amino group, yielding the final product, Phenol, 3-(4-aminophenoxy)-. mdpi.comresearchgate.net
This sequence is optimized for efficiency because the electron-withdrawing nitro group used to activate the ring for the initial SNAr reaction is the direct precursor to the desired amine functionality. mdpi.comresearchgate.net This strategic planning avoids the need for protecting groups and minimizes the number of synthetic steps, which is a core principle of efficient multi-step synthesis. scribd.com
Utilization of Specialized Precursors and Intermediates
The success of the synthesis relies on the selection of appropriate starting materials and the isolation of a key intermediate.
Precursors: The primary precursors are resorcinol and p-fluoronitrobenzene . mdpi.comresearchgate.net Resorcinol serves as the source of the 3-hydroxyphenoxy moiety, while p-fluoronitrobenzene provides the p-aminophenyl segment after reduction. The fluorine atom in p-fluoronitrobenzene is an excellent leaving group for the SNAr reaction, and the nitro group is essential for both activating the ring and serving as a precursor to the amine. mdpi.comlibretexts.org
Intermediate: The principal intermediate formed and isolated is 3-(4-nitrophenoxy)phenol . mdpi.comresearchgate.net This compound contains the stable ether linkage and the nitro group poised for reduction. Its formation is the result of the successful nucleophilic aromatic substitution step. Other syntheses of related aminophenoxy compounds also proceed through analogous nitrophenoxy intermediates. mdpi.com
Reaction Conditions and Parameter Optimization in Synthesis
Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of Phenol, 3-(4-aminophenoxy)-. Factors such as solvent choice, temperature, and reaction time are carefully controlled at each step.
Catalytic System Selection and Performance Evaluation
The synthesis of Phenol, 3-(4-aminophenoxy)- typically involves a multi-step process where the selection of appropriate catalytic systems is critical for achieving high yield and purity. The primary synthetic route consists of two key transformations: the formation of a diaryl ether via a carbon-oxygen (C-O) cross-coupling reaction, followed by the reduction of a nitro intermediate to the final amino group. The performance of each step is highly dependent on the catalyst, ligands, base, and solvent system employed.
A prevalent method for synthesizing the diaryl ether backbone is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. nih.govwikipedia.org This reaction is followed by a catalytic hydrogenation to reduce the nitro group. For instance, 3-(4-aminophenoxy)-phenol can be synthesized from p-fluoronitrobenzene and resorcinol. mdpi.com The initial nucleophilic aromatic substitution is conducted in the presence of a base like sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). mdpi.com The subsequent reduction of the intermediate, 3-(4-nitrophenoxy)-phenol, is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com
Modern advancements in Ullmann-type reactions have introduced various catalytic systems to improve reaction conditions and yields. These often involve a copper(I) source, such as copper(I) iodide (CuI), paired with a ligand. nih.gov Ligands like picolinic acid have been shown to be effective in promoting the C-O bond formation between aryl halides and phenols. nih.govmdpi.com The choice of base and solvent also plays a crucial role, with combinations like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) being frequently reported for similar aryl ether syntheses. nih.govwikipedia.orgmdpi.com
For the nitro group reduction step, while Pd/C with hydrogen gas or hydrazine hydrate is a standard and effective method, mdpi.com alternative systems have been developed. These include using iron powder with ammonium chloride, which offers a potentially safer and more cost-effective option compared to catalytic hydrogenation with pressurized H2 gas. mdpi.com For related structures, a ternary complex catalyst system of FeCl3-Pd/C-Hydrazine Hydrate has been reported to achieve very high yields (97-98%) under relatively mild conditions. google.com The performance of these systems is often evaluated based on yield, purity of the final product, and the mildness of the reaction conditions.
The selection of a specific catalytic system is a trade-off between catalyst cost, reaction efficiency, product yield, and process safety. Research continues to focus on developing more robust, efficient, and environmentally benign catalysts for both the C-O coupling and nitro reduction steps.
Catalytic Systems for Diaryl Ether Formation (Ullmann-type Reaction)
The table below summarizes representative catalytic systems for the formation of the diaryl ether linkage, a key step in the synthesis of Phenol, 3-(4-aminophenoxy)- and related compounds.
| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent | Temperature (°C) | Yield |
| p-Fluoronitrobenzene | Resorcinol | NaOH | DMSO | 50 | Not specified |
| Aryl Iodide | Resorcinol | CuI / Picolinic Acid | Not specified | Not specified | Not specified |
| Aryl Halide | Phenol | CuI / K2CO3 | Deep Eutectic Solvent | 60-100 | Up to 98% |
| Aryl Halide | Phenol | CuO Nanoparticles / KOH | DMSO | ~100 | Good to Excellent |
Data sourced from references mdpi.commdpi.comfrontiersin.org. Yields are as reported in the source for the specific reaction conditions and may vary.
Catalytic Systems for Nitro Group Reduction
The reduction of the intermediate nitrophenoxy compound to the final aminophenoxy product is a critical final step. The following table details various catalytic systems evaluated for this transformation.
| Reactant | Catalytic System | Solvent | Temperature (°C) | Yield |
| 3-(4-nitrophenoxy)-phenol | Pd/C, H2 | Methanol | Not specified | Not specified |
| 4-(4-nitrophenoxy)phenol | Pd/activated carbon, Hydrazine Hydrate | Ethanol | Not specified | Not specified |
| Ethyl 2-(4-nitrophenoxy) acetate | NH4Cl / Fe | Ethanol / Water | Reflux | Not specified |
| 2,2-bis[4-(4-nitrophenoxy)phenyl]propane | FeCl3-Pd/C, Hydrazine Hydrate | Ethanol | 68-70 | 97-98% |
Data sourced from references mdpi.commdpi.comgoogle.com. Yields are as reported in the source for the specific reaction conditions and may vary.
Mechanistic Investigations of Chemical Reactions Involving Phenol, 3 4 Aminophenoxy
Electronic Effects and Reactivity of the Aminophenoxy Substituent
The electron-donating effects of the amino and phenoxy groups are transmitted through both inductive and resonance effects. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the ether linkage can be delocalized into the π-electron system of the benzene (B151609) rings. This delocalization increases the electron density at the ortho and para positions relative to these substituents, thereby enhancing the nucleophilicity of these positions.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the electronic structure and predict the reactivity of related aminophenoxy compounds. These studies suggest that the resonance stabilization provided by the amino group leads to a significant increase in electron density at the para and ortho positions, making them the preferred sites for electrophilic substitution.
Electrophilic Aromatic Substitution Dynamics of the Phenolic Ring
The phenolic ring in Phenol (B47542), 3-(4-aminophenoxy)- is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the hydroxyl (-OH) group. byjus.com The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. byjus.comvanderbilt.edu This directing effect is a consequence of the resonance stabilization of the intermediate carbocation (the arenium ion) formed during the substitution process. byjus.comlibretexts.org
The 3-(4-aminophenoxy) substituent also influences the substitution pattern on the phenolic ring. The ether oxygen atom can donate its lone pair of electrons to the ring, further activating it. However, its directing effect is considered in conjunction with the dominant hydroxyl group. The positions ortho (positions 2 and 4) and para (position 6) to the hydroxyl group are the most activated sites.
Experimental studies on similar phenolic compounds have demonstrated this regioselectivity. For instance, nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation, such as bromination, of phenol can occur readily even without a Lewis acid catalyst, producing mono-, di-, and tri-substituted products, predominantly at the ortho and para positions. byjus.com
The table below summarizes the expected directing effects of the substituents on the phenolic ring of Phenol, 3-(4-aminophenoxy)-.
| Substituent | Position on Phenolic Ring | Activating/Deactivating | Directing Effect |
| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para |
| 3-(4-aminophenoxy)- | 3 | Activating | Ortho, Para |
Given the positions of the existing substituents, the most likely sites for electrophilic attack on the phenolic ring are positions 2, 4, and 6. The precise outcome of a specific electrophilic substitution reaction would depend on the nature of the electrophile and the reaction conditions, such as solvent and temperature.
Reactivity of the Amino and Hydroxyl Functional Groups in Organic Transformations
The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes Phenol, 3-(4-aminophenoxy)- a versatile bifunctional molecule capable of undergoing a variety of organic transformations.
Reactions of the Amino Group: The primary aromatic amine group is a nucleophilic center and can participate in several characteristic reactions:
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides.
Alkylation: It can undergo alkylation with alkyl halides, although over-alkylation can be an issue.
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer and related reactions.
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions such as the synthesis of 3-(4-Aminophenoxy)benzoic acid, where 4-aminophenol (B1666318) attacks a bromine-substituted benzoic acid.
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a more nucleophilic phenoxide ion. vanderbilt.edupharmaguideline.com Key reactions include:
Etherification (Williamson Ether Synthesis): The phenoxide ion can react with alkyl halides to form ethers.
Esterification: Phenols can be converted to esters by reaction with acid chlorides or anhydrides. This reaction is often carried out in the presence of a base like pyridine.
Oxidation: The phenol group can be oxidized to form quinones, though this often requires strong oxidizing agents.
Mannich Reaction: Phenols can undergo the Mannich reaction with formaldehyde (B43269) and a primary or secondary amine to form aminomethylated phenols. umich.eduresearchgate.net
The dual functionality of Phenol, 3-(4-aminophenoxy)- allows for its use as a building block in the synthesis of more complex molecules, where each functional group can be selectively reacted under appropriate conditions.
Polymerization Mechanisms and Cross-linking Chemistry Facilitated by Phenol, 3-(4-aminophenoxy)-
Phenol, 3-(4-aminophenoxy)- and its derivatives are valuable monomers in the synthesis of high-performance polymers, particularly polyimides and polybenzoxazines, due to their thermal stability and the reactive nature of their functional groups. rsc.orgtitech.ac.jpkpi.ua
Polyimide Synthesis: Aromatic diamines, such as those derived from or analogous to Phenol, 3-(4-aminophenoxy)-, are key components in the synthesis of polyimides. rsc.orgtitech.ac.jpkpi.ua The general mechanism involves a two-step process:
Poly(amic acid) formation: The diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). titech.ac.jpkpi.ua This step is a nucleophilic acyl substitution where the amino groups of the diamine attack the carbonyl carbons of the dianhydride, leading to the formation of a soluble poly(amic acid) precursor.
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration. kpi.ua Thermal imidization involves heating the poly(amic acid) film or solution, while chemical imidization uses a dehydrating agent like a mixture of acetic anhydride (B1165640) and pyridine. kpi.ua
The incorporation of the flexible ether linkages from the aminophenoxy monomer can improve the solubility and processability of the resulting polyimides without significantly compromising their excellent thermal stability. researchgate.netresearchgate.net
Polybenzoxazine Synthesis: Phenolic compounds are essential for the synthesis of benzoxazine (B1645224) monomers, which then undergo ring-opening polymerization to form polybenzoxazines. mdpi.com The synthesis of a benzoxazine monomer typically involves the Mannich-like condensation of a phenol, a primary amine, and formaldehyde. mdpi.com While direct use of Phenol, 3-(4-aminophenoxy)- in this reaction is less documented, its structural motifs are relevant. The phenolic -OH group is crucial for the formation of the oxazine (B8389632) ring.
During polymerization, the benzoxazine rings open and cross-link, forming a highly cross-linked phenolic-type network. This process is typically initiated by heat and does not release any volatile byproducts, which is a significant advantage in composite manufacturing. The presence of other reactive groups, such as nitrile groups in related monomers like 4-(3-aminophenoxy)phthalonitrile, can lead to additional cross-linking reactions, forming thermally stable structures like triazines and phthalocyanines, further enhancing the thermal properties of the polymer. mdpi.com
The table below provides a summary of the polymerization behavior of monomers related to Phenol, 3-(4-aminophenoxy)-.
| Polymer Type | Monomers | Polymerization Mechanism | Key Features of Resulting Polymer |
| Polyimide | Aromatic diamine (e.g., derivatives of Phenol, 3-(4-aminophenoxy)-), Aromatic dianhydride | Two-step polycondensation (poly(amic acid) formation followed by imidization) | High thermal stability, good mechanical properties, improved solubility with ether linkages. rsc.orgtitech.ac.jpkpi.uaresearchgate.netresearchgate.net |
| Polybenzoxazine | Phenol, Primary amine, Formaldehyde | Ring-opening polymerization of benzoxazine monomer | High thermal stability, near-zero polymerization shrinkage, no volatile byproducts. mdpi.com |
| Phthalonitrile (B49051) Resin | Phthalonitrile monomers (e.g., 4-(4-aminophenoxy)-phthalonitrile) | Addition polymerization catalyzed by amines or phenols | Extremely high thermal and oxidative stability. rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Phenol, 3 4 Aminophenoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of 3-(4-aminophenoxy)phenol, distinct signals would be expected for the aromatic protons and the protons of the hydroxyl (-OH) and amino (-NH₂) groups. The aromatic region (typically 6.0-8.0 ppm) would be complex due to the presence of two substituted benzene (B151609) rings.
The protons on the aniline (B41778) ring (the ring bearing the -NH₂ group) would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons on the phenol (B47542) ring (bearing the -OH group) would exhibit a more complex splitting pattern due to the 1,3- (meta) substitution pattern, likely resulting in several multiplets. The protons of the amino group (-NH₂) would typically appear as a broad singlet, and the phenolic hydroxyl (-OH) proton would also be a singlet, with chemical shifts that can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for Phenol, 3-(4-aminophenoxy)-
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic (Aniline Ring) | ~6.5 - 7.0 | Doublet | Protons ortho and meta to the amino group. |
| Aromatic (Phenol Ring) | ~6.4 - 7.2 | Multiplet | Complex splitting due to meta-substitution. |
| -OH (Phenol) | ~4.5 - 8.0 | Broad Singlet | Shift is solvent and concentration dependent. |
| -NH₂ (Aniline) | ~3.0 - 5.0 | Broad Singlet | Shift is solvent and concentration dependent. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-(4-aminophenoxy)phenol, a total of 12 distinct signals would be anticipated in a decoupled spectrum, as the molecule is asymmetrical.
The carbon atoms directly bonded to the oxygen of the ether linkage and the hydroxyl group would appear at the most downfield shifts in the aromatic region (around 140-160 ppm). The carbon attached to the amino group would also be downfield. The remaining aromatic carbons would resonate in the typical range of 110-130 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for Phenol, 3-(4-aminophenoxy)-
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| C-O (Ether & Phenol) | ~140 - 160 | Carbons attached to electronegative oxygen atoms. |
| C-N (Aniline) | ~135 - 150 | Carbon attached to the amino group. |
| Aromatic C-H & C-C | ~105 - 130 | Remaining eight aromatic carbons. |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity
While specific data is unavailable, 2D NMR techniques would be invaluable for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be crucial for assigning the complex multiplets of the meta-substituted phenol ring by showing which protons are neighbors. It would also confirm the coupling between the ortho and meta protons on the aniline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, typically within 5 Å. This could help establish the relative orientation of the two aromatic rings by identifying NOE cross-peaks between protons on the different rings.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(4-aminophenoxy)phenol would be expected to show characteristic absorption bands for its key functional groups.
The presence of the -OH and -NH₂ groups would be clearly indicated by broad and sharp peaks, respectively, in the high-wavenumber region. The C-O-C ether linkage and the aromatic rings would also produce strong, characteristic absorptions.
Table 3: Predicted IR Absorption Bands for Phenol, 3-(4-aminophenoxy)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol O-H | Stretch, H-bonded | 3200 - 3550 | Strong, Broad |
| Amine N-H | Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong |
| Phenol C-O | Stretch | 1180 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated π-systems, such as the aromatic rings in 3-(4-aminophenoxy)phenol, absorb light in the UV-Vis range. The spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of auxochromes like the -OH, -NH₂, and ether oxygen groups, which have non-bonding electrons, can also lead to n → π* transitions and typically cause a bathochromic (red) shift to longer wavelengths. The exact wavelength of maximum absorbance (λ_max) would depend on the solvent used.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. For Phenol, 3-(4-aminophenoxy)- (C₁₂H₁₁NO₂), the expected exact mass is approximately 201.0790 Da.
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bonds on either side of the oxygen atom. This would lead to characteristic fragments corresponding to the aminophenoxy and hydroxyphenyl moieties. The stability of the aromatic rings would result in a prominent molecular ion peak.
Table 4: Predicted Key Ions in the Mass Spectrum of Phenol, 3-(4-aminophenoxy)-
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |
| ~201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| ~109 | [C₆H₆NO]⁺ | Cleavage of the ether bond (aminophenoxy radical loss). |
| ~93 | [C₆H₅O]⁺ | Cleavage of the ether bond (aminophenoxy radical loss). |
X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination
As of the latest available scientific literature and structural database searches, a single-crystal X-ray diffraction analysis for the specific compound Phenol, 3-(4-aminophenoxy)-, also known as 3-(4-aminophenoxy)aniline, has not been reported. Comprehensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry with determined crystal structure data for this molecule.
Therefore, detailed experimental values for its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available. The elucidation of its three-dimensional structure, including definitive bond lengths, bond angles, and torsion angles, awaits successful crystallization and subsequent X-ray crystallographic analysis.
While crystal structures for related but distinct molecules exist, such as isomers like 4-(4-aminophenoxy)phenol (B3130052) or more complex derivatives, this information cannot be extrapolated to accurately describe the precise solid-state conformation and intermolecular interactions of Phenol, 3-(4-aminophenoxy)-. nih.goviucr.orgiucr.orgnih.gov The unique substitution pattern of the amino and hydroxyl groups in Phenol, 3-(4-aminophenoxy)- is expected to result in a distinct crystal packing arrangement governed by specific hydrogen bonding and other non-covalent interactions.
A future crystallographic study would provide critical insights into:
Molecular Conformation: The dihedral angles between the two phenyl rings and the C-O-C ether linkage angle.
Intermolecular Interactions: The nature of the hydrogen-bonding network involving the amino (-NH₂) and hydroxyl (-OH) groups, which are crucial in defining the supramolecular architecture.
Packing Efficiency: How the molecules arrange themselves in the crystal lattice to achieve maximum stability.
Without experimental data, any discussion of these structural features for Phenol, 3-(4-aminophenoxy)- would be purely speculative. The scientific community awaits the publication of such a study to provide a definitive three-dimensional structural model.
Theoretical and Computational Chemistry Studies of Phenol, 3 4 Aminophenoxy
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. aps.orgnih.govrsc.org By calculating the electron density, DFT can predict various chemical properties, offering a theoretical framework to understand molecular behavior. For derivatives of this compound, DFT calculations have been employed to optimize molecular geometries and analyze electronic properties. researchgate.netimist.ma
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netajchem-a.com
For a related compound, ethyl-2-(4-aminophenoxy)acetate, DFT calculations have determined the HOMO and LUMO energies to be -5.2648 eV and -0.2876 eV, respectively. mdpi.com This results in a HOMO-LUMO energy gap of 4.9808 eV. mdpi.com The distribution of these orbitals is primarily over the aryl group's aromatic π-system, suggesting that the HOMO→LUMO excitation is based on a π-π* transition. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2648 |
| LUMO Energy | -0.2876 |
| HOMO-LUMO Gap | 4.9808 |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting spectroscopic data. For instance, in the study of ethyl-2-(4-aminophenoxy)acetate, TD-DFT calculations predicted two spectral bands at 286 nm and 226 nm, which aligned well with the experimental UV/Vis spectra showing bands at 299 nm and 234 nm. mdpi.comresearchgate.netjyu.fi
The calculated band at 286 nm was attributed to the HOMO→LUMO transition with a 95% contribution, while the band at 226 nm was assigned to the HOMO→LUMO+2 transition with an 86% contribution. mdpi.comresearchgate.netjyu.fi This close agreement between theoretical predictions and experimental results underscores the accuracy of DFT-based methods in spectral analysis.
Molecular Modeling and Conformational Analysis of the Compound
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its preferred spatial arrangements. These studies help in elucidating the relationship between a molecule's conformation and its physical and chemical properties.
For related phenolic compounds, molecular modeling has been used to investigate minimum-energy conformations. future4200.comnih.gov For example, in a study of a bicyclic analog, the energetically favored conformation was found to have the phenolic ring almost perpendicular to an adjacent cyclohexanol (B46403) ring. future4200.com Such analyses often employ a combination of molecular mechanics and dynamics to explore the conformational landscape. future4200.com The synthesis of 3-(4-aminophenoxy)-phenol has been reported, and its derivatives have been studied for various applications, implying the importance of its structural conformation in its activity. mdpi.com
Analysis of Intermolecular Interactions and Crystal Packing via Computational Methods (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgresearchgate.net This analysis provides insights into the nature and extent of different types of contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. scirp.org
In a study of ethyl-2-(4-aminophenoxy)acetate, Hirshfeld surface analysis revealed that the major intermolecular contacts are H···H, C···H, and O···H interactions. mdpi.comresearchgate.net The percentages of these interactions were determined for the two molecules in the asymmetric unit, highlighting their significant contribution to the molecular packing. mdpi.com Specifically, O···H and C–H···π interactions were identified as important short contacts. mdpi.com The analysis of these non-covalent interactions is crucial for understanding the supramolecular architecture of the crystal. researchgate.net
| Interaction Type | Molecule A (%) | Molecule B (%) |
|---|---|---|
| H···H | 52.7 | 54.3 |
| C···H | 18.0 | 13.8 |
| O···H | 22.2 | 22.3 |
| N···H | 3.5 | 3.2 |
Advanced Applications in Polymer Science and Materials Engineering
Utilization in High-Performance Polymer Synthesis and Modification
The presence of reactive amine and phenol (B47542) groups allows Phenol, 3-(4-aminophenoxy)- to be incorporated into various polymer systems, including polyimides, epoxy resins, and other functional plastics. This versatility enables the tailoring of material properties to meet specific performance requirements.
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. However, they are often difficult to process due to their high melting points and limited solubility. The incorporation of flexible ether linkages and kinked structures, such as those provided by aminophenoxy-based diamines, can disrupt chain packing, thereby improving solubility and processability without significantly compromising thermal properties.
Research has shown that polyimides synthesized from diamines containing aminophenoxy moieties exhibit a favorable balance of properties. For instance, a study on new polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane, a structurally related diamine, demonstrated that the resulting polymers had glass transition temperatures between 259°C and 276°C and were soluble in various organic solvents. kpi.ua The films cast from these polyimides displayed impressive mechanical properties, with tensile strengths ranging from 76 to 112 MPa and tensile moduli between 2.1 and 3.5 GPa. kpi.ua
Similarly, polyimides based on 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene, which also contains aminophenoxy groups, showed low glass transition temperatures (180-220°C) while maintaining outstanding mechanical properties and thermo-oxidative stability. titech.ac.jp These findings underscore the role of the aminophenoxy structure in developing processable, high-performance polyimides.
Table 1: Thermal and Mechanical Properties of Polyimides Derived from Aminophenoxy-Containing Diamines
| Polyimide Derivative | Glass Transition Temperature (Tg) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
|---|---|---|---|
| Based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane | 259-276°C kpi.ua | 76-112 kpi.ua | 2.1-3.5 kpi.ua |
| Based on 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene | 180-220°C titech.ac.jp | Not specified | Not specified |
This table presents a summary of properties for polyimides derived from diamines structurally related to Phenol, 3-(4-aminophenoxy)-.
Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent adhesion, chemical resistance, and mechanical properties. researchgate.net However, standard epoxy resins can be brittle. Incorporating flexible moieties into the epoxy network is a common strategy to enhance toughness.
A trifunctional epoxy resin, triglycidyl of 4-(4-aminophenoxy)phenol (B3130052) (TGAPP), a positional isomer of the subject compound, has been synthesized and studied. consensus.app When cured with 4,4′-diaminodiphenylsulfone (DDS), the resulting epoxy system exhibited enhanced toughness compared to a conventional triglycidyl para-aminophenol (TGPAP) based system. consensus.app The introduction of the flexible oxyphenylene unit in TGAPP was credited for this improvement. consensus.app
Specifically, the TGAPP/DDS system showed a 20°C wider processing window and a notable increase in impact strength, although with a slight reduction in heat resistance and flexural strength compared to the TGPAP/DDS system. consensus.app Scanning electron microscopy of the fracture surfaces confirmed the enhanced toughness of the TGAPP/DDS material. consensus.app
Table 2: Comparative Properties of Cured Epoxy Resins
| Property | TGAPP/DDS System consensus.app | TGPAP/DDS System consensus.app |
|---|---|---|
| Processing Window | 20°C wider | Standard |
| Tensile Strength | Enhanced | Standard |
| Impact Strength | Enhanced | Standard |
| Heat Resistance | Slightly reduced | Standard |
This table compares the properties of an epoxy system based on an isomer of Phenol, 3-(4-aminophenoxy)- with a conventional epoxy system.
The reactivity of the amino and hydroxyl groups in Phenol, 3-(4-aminophenoxy)- allows for its use in creating a variety of functional plastics and cross-linked materials. Cross-linking is a critical process that transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com
In the context of polyimides and epoxy resins, Phenol, 3-(4-aminophenoxy)- and its derivatives act as cross-linking agents or as monomers that contribute to the formation of a highly cross-linked network. For example, the trifunctional nature of the derived epoxy monomer TGAPP leads to a densely cross-linked structure upon curing. consensus.app The development of such materials is crucial for applications that demand high durability and resistance to harsh environments. The resulting thermosetting plastics find use in aerospace, automotive, and construction industries. lookchem.com
The chemical structure of the polymer matrix can significantly influence the interfacial adhesion. The presence of polar groups, such as ethers and amines found in polymers derived from Phenol, 3-(4-aminophenoxy)-, can promote better adhesion to reinforcing fibers through hydrogen bonding and other intermolecular forces. Research on phthalonitrile (B49051) (PN) resin composites, which can be synthesized from related aminophenoxy compounds, has shown that the interfacial shear strength (IFSS) of carbon fiber/PN composites is higher than that of carbon fiber/epoxy composites, indicating stronger interfacial adhesion. rsc.org This enhanced adhesion contributes to the superior mechanical properties and durability of the resulting composites.
Role in Optoelectronic Device Development and Functional Materials
The unique electronic and optical properties that can be engineered into polymers containing aminophenoxy moieties suggest their potential for use in optoelectronic devices.
While direct research on Phenol, 3-(4-aminophenoxy)- in OLEDs is not extensively documented, related structures have been investigated for such applications. For instance, polyimides are increasingly used in flexible optoelectronics as substrates, gate dielectrics, and encapsulation layers due to their excellent thermal stability, flexibility, and dielectric properties. researchgate.net The incorporation of monomers that can enhance charge transport or luminescence would be a significant advancement.
Furthermore, fluorescent materials based on phosphazene derivatives, which can incorporate aminophenoxy side groups, have shown promise in sensor and optoelectronic device applications, including OLEDs. researchgate.net The aminophenoxy groups in these structures can act as electron donors, influencing the electronic transitions and fluorescent properties of the material. researchgate.net This suggests a potential, though not yet fully explored, role for Phenol, 3-(4-aminophenoxy)- in the design of novel materials for OLEDs and other organic electronic systems.
Function as a Chemical Intermediate in Complex Organic Synthesis
Phenol, 3-(4-aminophenoxy)-, also known as 3-hydroxyphenoxy-4-aniline, is a versatile bifunctional aromatic compound that serves as a crucial intermediate in the intricate field of organic synthesis. Its structure, featuring a reactive phenol group and an amino group bridged by a flexible ether linkage, allows it to be a foundational building block for a wide array of more complex molecules. The synthesis of this intermediate can be achieved through various routes, a notable example being the reaction of p-fluoronitrobenzene with resorcinol (B1680541), followed by hydrogenation to reduce the nitro group to the essential amine functionality. mdpi.com This process yields a molecule primed for subsequent chemical transformations.
The strategic placement of the hydroxyl and amino groups on separate phenyl rings, connected by an oxygen atom, imparts unique reactivity. This configuration enables its participation in diverse reactions, making it a valuable precursor for high-performance functional plastics, such as polyimide resins. mdpi.com The ability to act as a monomer or a key structural component in polymerization reactions underscores its importance in materials science. Furthermore, its role extends to the synthesis of highly specialized and biologically active compounds, where its distinct architecture is leveraged to create targeted molecular frameworks.
Synthesis of Specialized Organic Molecules and Derivatives
The molecular structure of Phenol, 3-(4-aminophenoxy)- is particularly amenable to derivatization, making it a key starting material for a variety of specialized organic molecules with significant applications, particularly in medicinal chemistry and materials science.
Researchers have successfully utilized this compound to create a series of (benzoylaminophenoxy)-phenol derivatives. mdpi.com One synthesis pathway involves the reaction of 3-(4-aminophenoxy)-phenol, itself synthesized from p-fluoronitrobenzene and resorcinol, with various benzoyl chlorides. mdpi.comresearchgate.net The resulting amide derivatives have demonstrated promising activity as potential anti-prostate cancer agents, highlighting the intermediate's value in constructing pharmacologically relevant scaffolds. mdpi.comresearchgate.net
Another significant application is in the synthesis of complex diaryl urea (B33335) derivatives that bear a quinoxalindione moiety. nih.gov This multi-step process begins with the protection of the amino group of a related aminophenol precursor, followed by O-arylation with a nitroaniline derivative. nih.gov Subsequent reduction of the nitro group and cyclization with oxalic acid, followed by deacetylation, yields a 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione structure. nih.gov This core can then be reacted with isocyanates to produce the final diaryl urea compounds, which are designed as analogues of established anticancer agents like sorafenib. nih.gov
Furthermore, derivatives of Phenol, 3-(4-aminophenoxy)- have been developed for use as fluorogenic probes. These specialized molecules are engineered to detect and measure reactive oxygen species such as hypochlorous acid or hydroxyl radicals within biological systems, including living cells and tissues. mdpi.com The core structure provided by the intermediate is essential for the photophysical properties of the final probe molecule.
Table 1: Selected Specialized Molecules Derived from Phenol, 3-(4-aminophenoxy)-
| Derivative Class | Synthetic Precursors | Key Transformation(s) | Application Area |
| (Benzoylaminophenoxy)-phenol Derivatives | 3-(4-aminophenoxy)-phenol, Benzoyl chloride | Amide bond formation (acylation) | Anti-prostate cancer research mdpi.comresearchgate.net |
| Diaryl Urea-Quinoxalindione Hybrids | 4-Acetamidophenol, 5-Chloro-2-nitroaniline, Oxalic acid | O-arylation, Reduction, Cyclization, Deacetylation, Urea formation | Anticancer drug development nih.gov |
| Fluorogenic Probes | 3-(4-aminophenoxy)-phenol | Introduction of fluorophore and reactive moieties | Detection of reactive oxygen species in biological samples mdpi.com |
Ligand Synthesis for Metal Complexes and Coordination Polymers
The dual functionality of Phenol, 3-(4-aminophenoxy)- (an amino group and a phenolic hydroxyl group) makes it an excellent candidate for the synthesis of ligands for metal coordination. These ligands can form stable complexes with a variety of metal ions, leading to materials with interesting catalytic, magnetic, and optical properties.
A primary application in this area is the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between the amino group of Phenol, 3-(4-aminophenoxy)- or a related diamine like 4,4'-oxydianiline, and an aldehyde or ketone, such as 2-acetylpyridine. researchgate.netresearchgate.net The resulting Schiff base contains imine (C=N) linkages and retains the phenolic hydroxyl group, providing multiple coordination sites (e.g., azomethine nitrogen and phenolic oxygen). researchgate.netnih.gov These multidentate ligands can then chelate to transition metal ions, including Co(II), Ni(II), and Cu(II), to form stable metal complexes. researchgate.netresearchgate.net The geometry and properties of these complexes are dictated by the nature of the metal ion and the specific structure of the Schiff base ligand.
Beyond discrete molecular complexes, this intermediate is a potential building block for coordination polymers. google.comgoogle.com Coordination polymers are extended networks of metal ions linked by organic ligands. The ability of Phenol, 3-(4-aminophenoxy)- to act as a bridging ligand, coordinating to metal centers through both its amino and phenoxy ends, allows for the construction of these one-, two-, or three-dimensional structures. While the direct use of this specific molecule is an area of ongoing research, the principle has been demonstrated with structurally similar triarylamine-based ligands, which form porous coordination polymers. rsc.org These materials are investigated for applications in heterogeneous catalysis, leveraging the properties of both the metal centers and the organic linkers. rsc.org
Table 2: Ligand and Complex Formation Using Phenol, 3-(4-aminophenoxy)- and Analogues
| Ligand Type | Synthetic Method | Coordinating Atoms | Metal Ions Complexed | Potential Applications |
| Schiff Base Ligands | Condensation of the amine with an aldehyde/ketone (e.g., 2-acetylpyridine) researchgate.netresearchgate.net | Azomethine Nitrogen, Phenolic Oxygen | Co(II), Ni(II), Cu(II) researchgate.netresearchgate.net | Catalysis, Anticancer agents nih.govmdpi.com |
| Bridging Ligands for Coordination Polymers | Self-assembly with metal salts | Amino Nitrogen, Phenolic Oxygen | Various transition metals | Heterogeneous catalysis, Gas storage google.comgoogle.comrsc.org |
Emerging Research Frontiers and Future Perspectives for Phenol, 3 4 Aminophenoxy
Innovations in Green and Sustainable Synthetic Pathways
The traditional synthesis of aminophenoxy phenols often involves multi-step processes with harsh reaction conditions. A common route includes the nucleophilic substitution of a nitro-activated halogenated benzene (B151609) with a hydroquinone (B1673460) derivative, followed by the reduction of the nitro group. tandfonline.com For instance, 4-(4-aminophenoxy)phenol (B3130052) can be synthesized from 1-fluoro-4-nitrobenzene (B44160) and hydroquinone, followed by reduction using a palladium catalyst and hydrazine (B178648) hydrate (B1144303). tandfonline.com
Current research is actively seeking greener and more sustainable alternatives to these methods. One promising approach is the use of more environmentally benign solvents and catalysts. For example, a synthesis of 3-(4-aminophenoxy)-phenol was achieved from p-fluoronitrobenzene and resorcinol (B1680541) using sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at a relatively moderate temperature of 50°C, followed by hydrogenation with a Pd/C catalyst. researchgate.net Another innovative method involves the use of potassium tert-butoxide in DMSO for the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, which also utilizes an aminophenol precursor. atlantis-press.com
Future research in this area is expected to focus on several key innovations:
Catalyst Development: Exploring non-precious metal catalysts or even metal-free catalytic systems for the reduction of the nitro group to minimize environmental impact and cost.
Solvent Selection: Investigating the use of bio-based solvents or solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions.
Process Intensification: Utilizing microreactor technology or flow chemistry to improve reaction efficiency, reduce waste, and enhance safety.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts.
A comparative table of traditional versus emerging synthetic approaches is presented below:
| Feature | Traditional Synthesis | Emerging Green Synthesis |
| Starting Materials | Often derived from petroleum feedstocks | Exploration of bio-based starting materials |
| Solvents | N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO), potential for bio-solvents |
| Catalysts | Palladium on carbon (Pd/C) | Focus on earth-abundant metal catalysts or organocatalysts |
| Reaction Conditions | Often high temperatures and pressures | Milder reaction conditions, use of flow chemistry |
| Byproducts | Can generate significant waste | Minimized through higher atom economy and process optimization |
Exploration of Novel Material Properties and Niche Applications
"Phenol, 3-(4-aminophenoxy)-" and its isomers are key monomers in the synthesis of high-performance polymers, particularly poly(ether imide)s. nih.govnih.gov These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.comscispace.com The incorporation of the flexible ether linkage from the aminophenoxy phenol (B47542) monomer can improve the processability and solubility of the resulting polymers without significantly compromising their desirable properties. scispace.comnasa.gov
A significant area of application for polymers derived from aminophenoxy phenols is in gas separation membranes. nih.govnih.gov For example, poly(ether imide)s containing phthalide (B148349) groups, synthesized from a diamine monomer derived from 5-fluoro-2-nitrophenol, have demonstrated excellent performance in separating gas mixtures like CO2/CH4. nih.gov The thermal rearrangement of these polymers can further enhance their gas permeability. nih.govnih.gov
Future research is poised to explore a range of novel material properties and niche applications:
Advanced Membranes: Developing next-generation membranes with enhanced selectivity and permeability for applications in carbon capture, hydrogen purification, and water treatment.
Electronics and Aerospace: Utilizing the high thermal stability and low dielectric constant of polyimides derived from aminophenoxy phenols for applications in microelectronics, flexible displays, and as lightweight composites in the aerospace industry. tandfonline.com
Biomedical Applications: Investigating the potential of these monomers in the synthesis of biocompatible polymers for drug delivery systems and medical implants.
The table below summarizes some of the key properties and potential applications of polymers derived from aminophenoxy phenols.
| Property | Value/Description | Potential Application |
| Glass Transition Temperature (Tg) | Ranges from 178°C to 277°C for many polyetherimides. nasa.gov | High-temperature structural components |
| Thermal Stability | 1% weight loss in TGA often observed in the range of 440-450°C. nasa.gov | Materials for demanding thermal environments |
| Solubility | Many polyetherimides are soluble in m-cresol. nasa.gov | Solution processable films and coatings |
| Gas Permeability (TR membranes) | CO2 permeability can reach up to 258.5 Barrers. nih.gov | Gas separation and carbon capture |
Deeper Theoretical Insights into Structure-Reactivity-Property Relationships
Computational modeling and theoretical chemistry are powerful tools for gaining a deeper understanding of the relationship between the chemical structure of "Phenol, 3-(4-aminophenoxy)-", its reactivity, and the properties of the resulting polymers.
The acidity of the phenol group and the nucleophilicity of the amine group are key factors influencing the reactivity of this monomer in polymerization reactions. wikipedia.org The presence of the ether linkage also affects the conformational flexibility of the monomer and the resulting polymer chain. nasa.gov
Future theoretical studies are expected to provide valuable insights into:
Reaction Mechanisms: Using quantum chemical calculations to elucidate the detailed mechanisms of polymerization, including the role of catalysts and solvents.
Polymer Chain Dynamics: Employing molecular dynamics (MD) simulations to study the conformation, packing, and dynamics of polymer chains, which are crucial for understanding properties like glass transition temperature and mechanical strength.
Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the properties of new polymers based on the structure of the monomers. This can accelerate the design and discovery of new materials with desired functionalities.
Intermolecular Interactions: Investigating the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a significant role in determining the bulk properties of the materials.
By combining theoretical predictions with experimental validation, researchers can establish a robust framework for the rational design of novel high-performance materials based on "Phenol, 3-(4-aminophenoxy)-".
Q & A
Basic: What are the recommended synthetic routes for 3-(4-aminophenoxy)phenol, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of 3-(4-aminophenoxy)phenol typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-aminophenol with a halogenated phenol derivative (e.g., 3-chlorophenol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO at 80–120°C for 12–24 hours. Yield optimization requires precise control of stoichiometry (1:1 molar ratio), inert atmosphere (N₂/Ar) to prevent oxidation of the amine group, and post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.
Basic: Which spectroscopic techniques are critical for characterizing 3-(4-aminophenoxy)phenol, and what key features should be analyzed?
Methodological Answer:
Essential techniques include:
- FTIR : Confirm the presence of phenolic O–H (broad peak ~3200–3500 cm⁻¹), aromatic C=C (~1500–1600 cm⁻¹), and C–O–C ether linkages (~1240 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm for phenol and aminophenoxy groups) and amine protons (δ ~5 ppm if free; may shift due to hydrogen bonding).
- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and substituent arrangement .
Advanced: How can thermal stability and curing behavior of 3-(4-aminophenoxy)phenol be evaluated for epoxy resin applications?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:
- TGA : Measure decomposition onset temperature (T₀) under N₂/air (heating rate: 10°C/min) to assess thermal stability.
- DSC : Identify curing exotherms when blended with epoxy resins (e.g., DGEBA). Optimize curing kinetics by varying catalyst loadings (e.g., imidazoles) and analyzing activation energy via Kissinger or Ozawa methods . Post-cure FTIR can track epoxy ring-opening and crosslink formation.
Advanced: What crystallographic techniques resolve hydrogen-bonding networks in 3-(4-aminophenoxy)phenol derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Grow crystals via slow evaporation (solvent: ethanol/water mixtures).
- Collect data using CuKα radiation (λ = 1.54178 Å) at 120 K to minimize thermal motion.
- Refine structures with SHELXL, focusing on O–H⋯N hydrogen bonds (2.6–3.0 Å) and π-π stacking distances (3.4–3.8 Å). Use Mercury software to visualize packing motifs and quantify intermolecular interactions .
Advanced: How can computational modeling predict the reactivity of 3-(4-aminophenoxy)phenol in electrophilic substitution reactions?
Methodological Answer:
Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:
- Calculate Fukui indices (nucleophilic/electrophilic sites) and frontier molecular orbitals (HOMO/LUMO).
- Simulate reaction pathways (e.g., nitration) using Gaussian or ORCA, optimizing transition states with QST2/QST3 methods. Compare predicted regioselectivity (e.g., para vs. ortho substitution) with experimental HPLC/MS data .
Advanced: How should researchers address contradictions in reported spectroscopic data for aminophenoxy derivatives?
Methodological Answer:
Systematically validate data by:
- Cross-referencing with high-purity standards (e.g., NIST reference spectra).
- Repeating measurements under controlled conditions (e.g., deuterated solvents for NMR, dry KBr pellets for FTIR).
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. If discrepancies persist, consider isomerization or solvent effects and publish corrigenda with raw data .
Advanced: What strategies mitigate degradation of 3-(4-aminophenoxy)phenol under oxidative or acidic conditions?
Methodological Answer:
- Oxidative Stability : Add antioxidants (e.g., BHT) at 0.1–1 wt% and store under inert gas. Monitor peroxide formation via iodometric titration.
- Acidic Conditions : Use buffered solutions (pH > 5) or protect the amine group with Boc/t-Bu groups during synthesis. Post-synthesis deprotection with TFA/CH₂Cl₂ (1:4 v/v) restores functionality .
Advanced: What green chemistry approaches improve the sustainability of synthesizing 3-(4-aminophenoxy)phenol?
Methodological Answer:
- Replace halogenated precursors with microwave-assisted, catalyst-free reactions using phenol and 4-nitroaniline (later reduced to amine).
- Employ bio-based solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., Fe³⁺-montmorillonite) for easier recovery.
- Use life-cycle assessment (LCA) tools to quantify E-factor and atom economy improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
